(E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Transformations for Heterocyclic Systems
The compound (E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile and its derivatives have been explored for their versatile roles in the synthesis of polyfunctional heterocyclic systems. These compounds serve as synthons for the preparation of polysubstituted heterocyclic systems, including pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more. This illustrates their significant potential in developing new molecular structures with potential biological and chemical applications (Pizzioli et al., 1998).
Antimicrobial, Anticancer, and Antioxidant Properties
Recent studies have highlighted the synthesis of novel heterocyclic derivatives using (E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile as a key intermediate. These derivatives have shown promising antimicrobial, anticancer, and antioxidant activities. Specifically, certain compounds demonstrated higher antimicrobial activity than standard drugs like cefotaxime and fluconazole, indicating their potential as effective antimicrobial agents. Furthermore, some derivatives exhibited significant anticancer activity against various tumor cell lines, including lung, liver, and colon cancer cells, surpassing the cytotoxicity of doxorubicin, a reference drug. Their antioxidant properties also highlighted their capacity to protect DNA from damage, underscoring their potential in therapeutic applications (Al-Mutairi et al., 2022).
Building Blocks for Tetrazolyl Heterocycles
Another research avenue involves the preparation of (E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile derivatives as building blocks for tetrazolyl heterocycles. These compounds undergo reactions with various nucleophiles, leading to the formation of tetrasubstituted pyrroles among other heterocyclic structures. This reactivity towards forming spiro compounds and other complex structures makes them invaluable in synthesizing novel molecules with potential biological and material science applications (Cardoso et al., 2016).
Future Directions
In the last few decades, a lot of work has been done on thiazole ring to find new compounds related to this scaffold to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . This review presents the up to date development on the design and development of different thiazole derivatives .
properties
IUPAC Name |
(E)-2-benzoyl-3-[1-[(2-chloro-1,3-thiazol-5-yl)methyl]pyrrol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN3OS/c19-18-21-11-16(24-18)12-22-8-4-7-15(22)9-14(10-20)17(23)13-5-2-1-3-6-13/h1-9,11H,12H2/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBEBZKVINFJK-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=CN2CC3=CN=C(S3)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=CN2CC3=CN=C(S3)Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-[(E)-benzoyl]-3-{1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-pyrrol-2-yl}prop-2-enenitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.